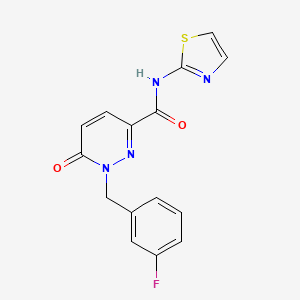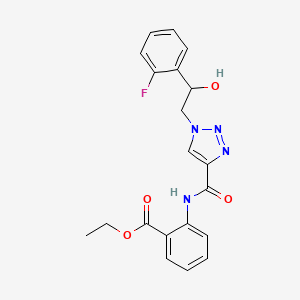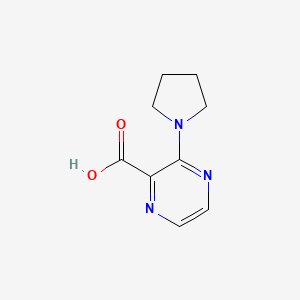
(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride
Descripción general
Descripción
“(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride” is a compound of considerable interest in the scientific community. It is a white, crystalline solid that is soluble in water and is used in various laboratory experiments and industrial processes. The compound has a CAS Number of 174826-34-7 and a molecular weight of 251.55 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H11BrN2.ClH/c1-5-3-7 (9)4-6 (2)8 (5)11-10;/h3-4,11H,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The compound has been used in various scientific research applications. For instance, it has been involved in nucleophilic substitution and intramolecular cyclization reactions. It has also been used in the development of a ratiometric fluorescent probe for detecting hydrazine.Physical And Chemical Properties Analysis
The compound is a white, crystalline solid. It has a molecular weight of 251.55 and is soluble in water. The compound should be stored under N2 .Aplicaciones Científicas De Investigación
Aryl Isocyanate Synthesis
Isocyanates play a crucial role in polymer chemistry and materials science. By reacting (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride with phosgene or other isocyanate precursors, researchers can access 4-bromo-2,6-dimethylphenyl isocyanate . These aryl isocyanates find applications in the preparation of polyurethanes, coatings, and adhesives.
Pyridazine, Pyrimidine, and Pyrazine Scaffold Exploration
The diazine alkaloid scaffold—comprising pyridazine, pyrimidine, and pyrazine—is widespread in nature and has diverse pharmacological implications. Researchers investigate these compounds for their interactions with DNA, RNA, and various biological targets(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride derivatives could contribute to this field .
Safety And Hazards
The compound has been classified with the hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTXNGAWBPIHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NN)C)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)
![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/no-structure.png)




![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)


![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea](/img/structure/B2370532.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2370534.png)
![5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2370536.png)